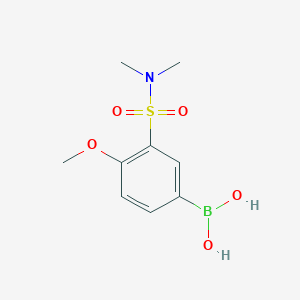

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid

Vue d'ensemble

Description

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C9H14BNO5S and its molecular weight is 259.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with 1,2 and 1,3 cis-diols motifs of carbohydrates .

Mode of Action

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, like other boronic acids, forms fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally affording five-/six-membered cyclic boronic esters .

Biochemical Pathways

Boronic acids are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Boronic acids are known to interact with carbohydrates, which can have various effects depending on the specific context .

Action Environment

The stability of boronic acids can be influenced by factors such as ph and temperature .

Activité Biologique

(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with biological molecules, particularly proteins and enzymes, through reversible covalent bonding. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a boronic acid group attached to a methoxy-substituted phenyl ring and a dimethylsulfamoyl moiety. This unique configuration enhances its reactivity and biological compatibility.

The primary mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with diols present in carbohydrates or hydroxyl groups in proteins, leading to modulation of enzymatic activity.

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes, particularly those involved in cancer pathways, by interfering with their active sites.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- A-549 (Lung Cancer)

- HeLa (Cervical Cancer)

The compound's mechanism involves disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Case Studies and Research Findings

- In Vitro Cytotoxicity Studies : A study conducted on human cancer cell lines reported IC50 values indicating that the compound effectively inhibits cell growth at concentrations below 50 μM, suggesting promising therapeutic potential for further development .

- Mechanistic Insights : The compound was found to induce morphological changes in cancer cells, such as altered microtubule structures and impaired cell migration capabilities. These findings were corroborated by wound healing assays demonstrating reduced migratory capacity in treated cells .

- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring was shown to enhance the compound's solubility and biological activity compared to similar compounds lacking this substitution .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Anticancer | Effective against MCF-7 and A-549 cell lines |

| (3-(N,N-dimethylsulfamoyl)-4-methylphenyl)boronic acid | Structure | Moderate | Lower efficacy compared to methoxy derivative |

| (3-(N,N-dimethylsulfamoyl)phenyl)boronic acid | Structure | Low | Lacks significant anticancer properties |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid has shown promise as a potential therapeutic agent. Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's structural similarity to known proteasome inhibitors suggests it may function similarly by disrupting protein homeostasis within cancer cells .

Case Study: PI4KB Inhibition

A study focused on the design of novel inhibitors for phosphatidylinositol 4-kinase beta (PI4KB) highlighted the importance of boronic acids in developing selective inhibitors. The compound's ability to modulate cellular pathways involved in cancer progression was investigated, demonstrating its potential as a lead compound in anticancer drug development .

Catalysis

2.1 Rhodium-Catalyzed Reactions

This compound is utilized in rhodium-catalyzed reactions for the synthesis of complex organic molecules. Its role as a reagent in the addition reactions to aldehydes has been documented, achieving high enantioselectivity under optimized conditions . The compound's ability to participate in such reactions underscores its utility in asymmetric synthesis.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Enantioselectivity Achieved | Reference |

|---|---|---|---|

| Arylboronic Acid Addition | Rhodium | >90% | |

| Asymmetric Synthesis of Aldimines | Rhodium | 61% | |

| Complex Organic Molecule Synthesis | Various | Variable |

Material Science

3.1 Sensor Development

The unique properties of this compound make it suitable for developing chemical sensors. Research has indicated that boronic acids can be employed as pH indicators due to their fluorescence properties, allowing for real-time monitoring of pH changes in various environments .

Case Study: Fluorescent Sensing

A study demonstrated that derivatives of boronic acids could be engineered to create fluorescent sensors capable of detecting pH levels with high sensitivity and specificity. This application is particularly relevant in biochemical assays where pH changes are indicative of metabolic processes .

Propriétés

IUPAC Name |

[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZBEMZKWQBTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.